molecular formula C10H9N5O B11056043 Propanedinitrile, 2-(5-amino-4-cyano-1,2-dihydro-2-hydroxy-1,2-dimethyl-3H-pyrrol-3-yliden)-

Propanedinitrile, 2-(5-amino-4-cyano-1,2-dihydro-2-hydroxy-1,2-dimethyl-3H-pyrrol-3-yliden)-

Cat. No.: B11056043
M. Wt: 215.21 g/mol
InChI Key: BMZFHQFLDWAJMJ-UHFFFAOYSA-N
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Description

(5-AMINO-4-CYANO-2-HYDROXY-1,2-DIMETHYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN)(CYANO)METHYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-AMINO-4-CYANO-2-HYDROXY-1,2-DIMETHYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN)(CYANO)METHYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanoacetamide with suitable aldehydes or ketones in the presence of a base can lead to the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. Automated multi-step flow synthesis has been reported for similar compounds, which can be adapted for the production of (5-AMINO-4-CYANO-2-HYDROXY-1,2-DIMETHYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN)(CYANO)METHYL CYANIDE .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the cyano groups can produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents. The presence of multiple functional groups allows for interactions with various biological targets, making it a versatile scaffold for drug development .

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for creating a wide range of industrial products .

Mechanism of Action

The mechanism of action of (5-AMINO-4-CYANO-2-HYDROXY-1,2-DIMETHYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN)(CYANO)METHYL CYANIDE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its target .

Properties

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

2-(5-amino-4-cyano-2-hydroxy-1,2-dimethylpyrrol-3-ylidene)propanedinitrile

InChI

InChI=1S/C10H9N5O/c1-10(16)8(6(3-11)4-12)7(5-13)9(14)15(10)2/h16H,14H2,1-2H3

InChI Key

BMZFHQFLDWAJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C#N)C#N)C(=C(N1C)N)C#N)O

Origin of Product

United States

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